molecular formula C15H6ClF8NO2 B11138134 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pentafluorophenoxy)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pentafluorophenoxy)acetamide

Cat. No.: B11138134
M. Wt: 419.65 g/mol
InChI Key: ILVZNSRWMSIOPD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a complex organic compound characterized by the presence of multiple halogen atoms This compound is notable for its unique chemical structure, which includes both chlorinated and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the individual aromatic components. The chlorinated and fluorinated phenyl rings are synthesized separately through halogenation reactions. These intermediates are then coupled using acylation reactions to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the halogenated aromatic rings, leading to the formation of less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce partially dehalogenated compounds

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced polymers.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogenated aromatic rings allow it to form strong interactions with these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)phenol
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)benzenamine

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide stands out due to its combination of chlorinated and fluorinated aromatic rings. This dual halogenation imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds with only one type of halogenation. Additionally, the presence of multiple fluorine atoms enhances its potential for use in various high-performance applications, including pharmaceuticals and advanced materials.

Properties

Molecular Formula

C15H6ClF8NO2

Molecular Weight

419.65 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C15H6ClF8NO2/c16-6-2-1-5(15(22,23)24)3-7(6)25-8(26)4-27-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,25,26)

InChI Key

ILVZNSRWMSIOPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Origin of Product

United States

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